molecular formula C18H14N6O3 B3015479 2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1323791-41-8

2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B3015479
CAS No.: 1323791-41-8
M. Wt: 362.349
InChI Key: QKVJZVQKTOXJAM-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H14N6O3 and its molecular weight is 362.349. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds, including those with isoxazole, pyrazole, and oxadiazole derivatives, are subjects of extensive research due to their potential pharmacological properties. Studies detail the synthesis and identification of various heterocyclic compounds, outlining methods that could be applicable to the synthesis and characterization of "2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone" (Adnan, Hassan, & Thamer, 2014).

Antimicrobial and Biological Activity

The investigation of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans reveals their potential antimicrobial activities. Such studies indicate the broader research interest in evaluating the biological activities of novel synthetic compounds, suggesting that "this compound" could also be explored for antimicrobial properties (Kumar et al., 2007).

Chemical Reactivity and Applications

The exploration of chemical reactivity, including oxo-hydroxy tautomerism and phototautomerism in heterocyclic compounds, sheds light on their potential applications in developing new materials or chemical processes. Research in this area could provide valuable insights into the reactivity and potential applications of "this compound" in various fields (Gerega et al., 2007).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c25-16(7-13-12-3-1-2-4-15(12)26-22-13)24-9-11(10-24)18-21-17(23-27-18)14-8-19-5-6-20-14/h1-6,8,11H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVJZVQKTOXJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.